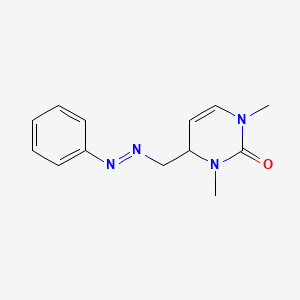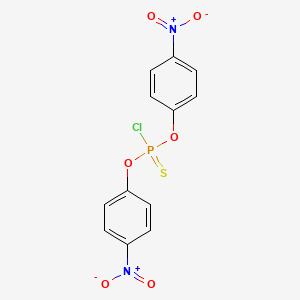
Bis(2,3-dihydroxypropyl) 3,3'-dithiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate is an organic compound with the molecular formula C12H22O8S2 It is characterized by the presence of two 2,3-dihydroxypropyl groups attached to a 3,3’-dithiodipropionate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate typically involves the reaction of 3,3’-dithiodipropionic acid with 2,3-dihydroxypropyl derivatives. The reaction is carried out under controlled conditions, often in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in many biological processes.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound into its thiol derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of protein-protein interactions through disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate involves the formation and cleavage of disulfide bonds. These bonds play a critical role in stabilizing the three-dimensional structure of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked conjugates. This property is exploited in various biochemical assays and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): A homobifunctional cross-linking reagent with a cleavable disulfide linkage.
Didodecyl 3,3’-thiodipropionate: A thiodipropionic acid derivative used as an antioxidant in polymers.
Uniqueness
Bis(2,3-dihydroxypropyl) 3,3’-dithiodipropionate is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification. This enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
68928-35-8 |
|---|---|
Molekularformel |
C12H22O8S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 3-[[3-(2,3-dihydroxypropoxy)-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C12H22O8S2/c13-5-9(15)7-19-11(17)1-3-21-22-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |
InChI-Schlüssel |
JNJIFNOOWWLQIE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


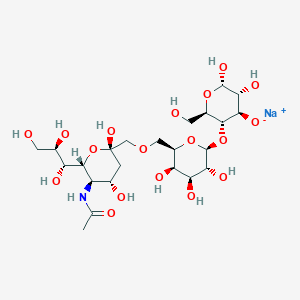

![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
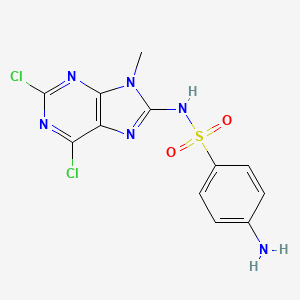
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
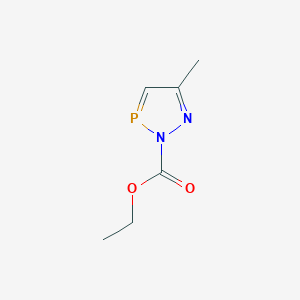
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)


